molecular formula C3H2F4O B1631342 2,2,3,3-Tetrafluorooxetane CAS No. 765-63-9

2,2,3,3-Tetrafluorooxetane

Cat. No.: B1631342
CAS No.: 765-63-9
M. Wt: 130.04 g/mol
InChI Key: OFWDLJKVZZRPOX-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluorooxetane is a fluorinated organic compound with the molecular formula C₃H₂F₄O It is a four-membered ring structure containing one oxygen atom and four fluorine atoms

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluorooxetane in chemical reactions involves its reaction with various nucleophiles . For instance, it reacts with organolithium reagents and Grignard reagents to produce different products .

Safety and Hazards

2,2,3,3-Tetrafluorooxetane is a flammable liquid and vapor. It causes serious eye irritation and is toxic if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

The future directions of 2,2,3,3-Tetrafluorooxetane research could involve exploring its reactions with various other nucleophiles . This could lead to the synthesis of new CF2-containing molecules, expanding its potential applications in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3-Tetrafluorooxetane can be synthesized through the reaction of tetrafluoroethylene with a formaldehyde source in the presence of anhydrous hydrogen fluoride. The reaction is typically carried out in the presence of polyfluoroalkylcarboxylic acid or its ester, which acts as a catalyst to enhance the reaction yield . The general reaction scheme is as follows:

C2F4+CH2OC3H2F4O\text{C}_2\text{F}_4 + \text{CH}_2\text{O} \rightarrow \text{C}_3\text{H}_2\text{F}_4\text{O} C2​F4​+CH2​O→C3​H2​F4​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product. The process is designed to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluorooxetane undergoes various chemical reactions, including nucleophilic substitution, polymerization, and radical reactions. Some of the notable reactions are:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoropropanol: Similar in structure but lacks the oxetane ring.

    2,2,3,3-Tetrafluorobutane: A linear analog with similar fluorine content.

    2,2,3,3-Tetrafluorocyclobutane: A cyclic compound with a four-membered ring but different reactivity.

Uniqueness

2,2,3,3-Tetrafluorooxetane is unique due to its oxetane ring structure, which imparts distinct chemical properties compared to its linear and cyclic analogs. The presence of the oxetane ring enhances its reactivity and potential for polymerization, making it a valuable compound in various applications.

Properties

IUPAC Name

2,2,3,3-tetrafluorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O/c4-2(5)1-8-3(2,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWDLJKVZZRPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880152
Record name 2,2,3,3-Tetrafluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-63-9
Record name 2,2,3,3-Tetrafluorooxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3-Tetrafluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-Tetrafluorooxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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